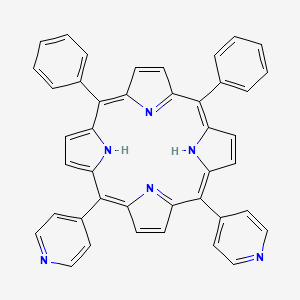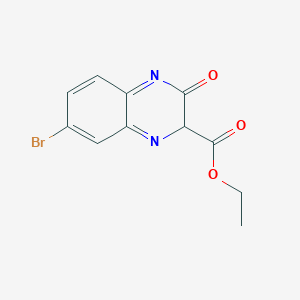
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine is a porphyrin-based compound known for its unique structural and photophysical properties. Porphyrins are a group of organic compounds, characterized by a large, aromatic macrocycle composed of four pyrrole subunits interconnected via methine bridges.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. A common method includes the use of benzaldehyde and 4-pyridinecarboxaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by oxidation with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired porphyrin compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when coordinated with metal ions.
Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.
Common Reagents and Conditions
Oxidation: Reagents like DDQ or ferric chloride are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nitrating agents under acidic conditions are typical.
Major Products
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Halogenated or nitrated porphyrins.
科学的研究の応用
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: Employed in studies of cellular uptake and localization due to its fluorescent properties.
Industry: Applied in the development of light-harvesting systems and sensors.
作用機序
The mechanism of action of 5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine in photodynamic therapy involves the absorption of light, leading to an excited triplet state. This energy is transferred to molecular oxygen, generating singlet oxygen, a highly reactive species that induces oxidative stress and cell death in targeted cancer cells . The compound’s amphiphilic nature enhances its cellular uptake and localization in tumor tissues.
類似化合物との比較
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Lacks the pyridyl groups, making it less effective in certain applications.
5,10,15,20-Tetra(4-pyridyl)porphyrin: Contains four pyridyl groups, which can alter its photophysical properties and cellular uptake.
Uniqueness
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine stands out due to its balanced hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability. Its specific structure allows for efficient generation of singlet oxygen, making it highly effective in photodynamic therapy .
特性
CAS番号 |
71410-73-6 |
|---|---|
分子式 |
C42H28N6 |
分子量 |
616.7 g/mol |
IUPAC名 |
5,10-diphenyl-15,20-dipyridin-4-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-12-32(45-31)40(28-9-5-2-6-10-28)34-14-16-36(47-34)42(30-21-25-44-26-22-30)38-18-17-37(48-38)41(29-19-23-43-24-20-29)35-15-13-33(39)46-35/h1-26,46-47H |
InChIキー |
KJSLLBYCYPRCCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=NC=C8)C=C4)C9=CC=NC=C9)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345849.png)
![2-[(3z)-Oxolan-3-ylidene]acetic acid](/img/structure/B12345850.png)
![N-(3,5-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345854.png)
![Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12345863.png)
![N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345869.png)
![N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345874.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B12345878.png)

![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12345895.png)
![N-(4-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345910.png)

![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B12345922.png)
![N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine](/img/structure/B12345927.png)
![N-(3-ethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345939.png)
